molecular formula C8H5BrFNS B130463 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole CAS No. 143163-70-6

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

Cat. No. B130463
CAS RN: 143163-70-6
M. Wt: 246.1 g/mol
InChI Key: TZBLTCWLVUAGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole (BMFBT) is an organobromine compound commonly used as a reagent in organic synthesis. It is a colorless solid with a molecular weight of 242.02 g/mol and a melting point of 97-99 °C. BMFBT has been used in a variety of laboratory experiments, ranging from the synthesis of new compounds to the study of biochemical and physiological effects.

Scientific Research Applications

Therapeutic Potential and Drug Development

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole, as a derivative within the benzothiazole scaffold, holds significant promise in the field of medicinal chemistry due to its versatile biological activities. Benzothiazoles, including structures similar to this compound, have been extensively studied for their potential in developing new therapeutic agents, particularly in the realm of anticancer, antimicrobial, and anti-inflammatory treatments. The unique chemical structure of benzothiazoles, characterized by the fusion of benzene and thiazole rings, has been leveraged to design compounds that exhibit a broad spectrum of biological activities. These activities span antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects, with a notable emphasis on anticancer potential. The structural simplicity of benzothiazoles, combined with their ease of synthesis, enables the creation of diverse chemical libraries aimed at discovering new chemical entities with therapeutic applications (Kamal et al., 2015); (Ahmed et al., 2012).

Structural Modifications for Enhanced Chemotherapeutic Applications

Recent research has highlighted the importance of structural modifications to the benzothiazole scaffold, including the this compound variant, in developing potent antitumor agents. These modifications are aimed at improving the biological profile and synthetic accessibility of benzothiazoles, making them attractive candidates for the design and development of new chemotherapeutics. The exploration of benzothiazole derivatives and their conjugate systems has led to the identification of compounds with promising anticancer activities, which can be further developed as drug candidates. The synergy between benzothiazole conjugates and existing therapeutic regimens offers the potential for developing new generations of drugs with reduced dosage requirements and enhanced efficacy against cancer (Ahmed et al., 2012).

Potential in Drug Discovery and Disease Treatment

The exploration of benzothiazoles, including specific derivatives like this compound, has underscored their increasing importance in drug discovery and the treatment of various diseases. The versatility of the benzothiazole nucleus as a ligand for various biomolecules has attracted medicinal chemists' interest, particularly for developing therapies for cancer and other significant human diseases. The ongoing development of benzothiazole-based chemotherapeutic agents highlights the scaffold's potential to contribute to new treatments. This ongoing research and development activity signals a promising future for benzothiazole derivatives in medicinal chemistry and therapeutic applications, underscoring their role in addressing critical healthcare challenges (Kamal et al., 2015).

properties

IUPAC Name

2-(bromomethyl)-5-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBLTCWLVUAGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560588
Record name 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

143163-70-6
Record name 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

127 mg of dibenzoyl peroxide were added to a solution of 8.79 g of 2-methyl-5-fluorobenzothiazole and 20.6 g of N-bromosuccinimide in 88 ml of carbon tetrachloride at room temperature and the resulting mixture was stirred under reflux for 6 hours. At the end of this time, the reaction mixture was filtered and the resulting filtrate was concentrated by evaporation under reduced pressure to give a crude crystalline solid which was purified by column chromatography through silica gel using a 10:1 by volume mixture of hexane and ethyl acetate to give 850 mg (yield 7%) of the title compound as a solid.
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
8.79 g
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
88 mL
Type
solvent
Reaction Step One
Yield
7%

Synthesis routes and methods II

Procedure details

A mixture of 5-fluoro-2-methyl-1,3-benzothiazole (500 mg, 2.99 mmol), NBS (600 mg, 3.37 mmol) and AIBN (125 mg, 0.76 mmol) in carbon tetrachloride (25 ml) was heated at reflux for 20 hours under nitrogen with stirring. The solution was then concentrated to give a residue which was purified by silica gel column chromatography using 1% ethyl acetate in petroleum ether to afford 2-(bromomethyl)-5-fluoro-1,3-benzothiazole as a yellow solid (150 mg, 20%). 1H NMR (400 MHz, CDCl3): δ 7.81 (dd, J=8.8, 5.2 Hz, 1H), 7.70 (dd, J=9.2, 2.4 Hz, 1H), 7.23-7.16 (m, 1H), 4.80 (s, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.